Amitrole-13C2,15N2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

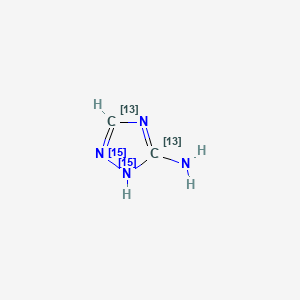

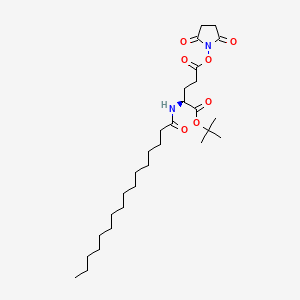

Amitrole-13C2,15N2 is a stable isotope-labelled compound of Amitrole . It is also known as 4H-1,2,4-Triazol-3-amine . Amitrole is a kind of herbicide .

Synthesis Analysis

Amitrole can be extracted using a method based on solid-phase extraction . The samples are derivatized with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF). The reaction of amitrole with CNBF is complete at 60°C after 30 minutes in pH 9.5 H3BO3–Na2B4O7 media .

Molecular Structure Analysis

The molecular formula of Amitrole-13C2,15N2 is 13C2H4N215N2 . Its molecular weight is 88.05 .

Chemical Reactions Analysis

Amitrole can be detected and quantified using various methods such as ion-pairing high-performance liquid chromatography . The separation of derivatized amitrole is achieved at room temperature within 13 minutes by gradient elution mode with cetyltrimethylammonium bromide in the mobile phase as an ion-pair reagent .

Physical And Chemical Properties Analysis

Amitrole is a colorless to white crystalline powder . It is readily soluble in water, methanol, ethanol, and chloroform, sparingly soluble in ethyl acetate, and insoluble in hydrocarbons, acetone, and ether . It forms salts with most acids and bases, and is a powerful chelating agent . It is corrosive to aluminium, copper, and iron .

Wissenschaftliche Forschungsanwendungen

Agriculture

Amitrole-13C2,15N2: is used in agriculture primarily as a herbicide . It is effective against a broad spectrum of weeds and is often applied to non-crop areas and industrial sites. Its isotopic labeling with carbon-13 and nitrogen-15 enables researchers to trace the environmental fate of the compound, study its metabolism in plants, and understand its impact on ecosystems.

Environmental Science

In environmental science, Amitrole-13C2,15N2 serves as a tracer to monitor the environmental distribution and degradation of amitrole . It helps in assessing the persistence of the herbicide in soil and water, and its potential to bioaccumulate. This isotope-labeled compound is also used to develop sensitive detection methods for environmental pollutants .

Pharmaceuticals

Amitrole-13C2,15N2: is utilized in pharmaceutical research to explore its pharmacokinetics and metabolic pathways . The isotopic labels allow for precise tracking within biological systems, aiding in the development of therapeutic drugs and diagnostic techniques.

Chemical Synthesis

In chemical synthesis, Amitrole-13C2,15N2 is employed as a building block for synthesizing more complex molecules . Its isotopic enrichment is particularly useful in reaction mechanism studies and in the synthesis of labeled compounds for further research.

Biochemistry

Biochemists use Amitrole-13C2,15N2 to study enzyme interactions and metabolic processes . The isotopic labels provide a means to observe the incorporation of nitrogen and carbon into biological macromolecules, enhancing our understanding of biochemical pathways.

Toxicology

In toxicological studies, Amitrole-13C2,15N2 helps in understanding the toxic effects of amitrole and its metabolites . It aids in identifying biomarkers of exposure and effect, and in evaluating the risk of amitrole to human health and the environment.

Material Science

Amitrole-13C2,15N2: finds application in material science as a reference material for calibrating instruments and validating analytical methods . It ensures the accuracy and precision of measurements in various material analyses.

Analytical Chemistry

In analytical chemistry, Amitrole-13C2,15N2 is crucial for developing analytical standards and calibration curves . It is used to quantify amitrole in complex matrices, ensuring the reliability of analytical results in research and industry.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Amitrole is used for the control of weeds in various settings including orchards, vineyards, irrigation ditches and drains, eucalyptus and pine plantations, roadsides, pre-plant wheat and barley, and general industrial situations . Its future use will likely continue to be regulated to ensure safety and environmental sustainability .

Eigenschaften

IUPAC Name |

(3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-MAUGHLKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][15NH][13C](=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747026 |

Source

|

| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.053 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346603-92-6 |

Source

|

| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)